molecular formula C18H19N7O B2420557 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide CAS No. 2034582-22-2

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2420557
CAS No.: 2034582-22-2
M. Wt: 349.398
InChI Key: AVOFQSMMYVNESJ-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds including pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. These compounds have shown significant potential in cancer treatment and inflammation reduction due to their structure-activity relationships. The synthesis process involves condensation reactions and treatment with various reagents to obtain the desired products. The biological activities of these compounds were determined through screening against cancer cell lines and 5-lipoxygenase enzyme inhibition assays, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antituberculosis Activity

Another significant application is in the development of antituberculosis agents. Compounds related to pyrimidine derivatives have been synthesized and tested against various tuberculosis strains, including multi- and extensive drug-resistant strains. These studies have shown that some derivatives exhibit potent activity against tuberculosis, highlighting their potential as new therapeutic options for treating this infectious disease. The selective potency and encouraging pharmacokinetics of these compounds further support their development as antituberculosis drugs (Moraski et al., 2011).

Antimicrobial and Antitubercular Activities

The synthesis of novel pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities have also been explored. These compounds have been tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing promising results. The process involves the condensation of aromatic amines with N-phenylacetamide, followed by various reactions to obtain the final azetidinone analogues. The antimicrobial and antitubercular activities of these analogues suggest their potential as templates for designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Antioxidant Activities

Moreover, the synthesis and evaluation of antioxidant activities of new compounds incorporating the pyrazole and pyrimidine moieties have been investigated. These studies have focused on the development of compounds with potential neuroprotective and anti-inflammatory properties. The antioxidant activities were assessed through various assays, indicating that some of these novel compounds exhibit significant antioxidant properties. This research highlights the importance of pyrazole and pyrimidine derivatives in developing new therapeutic agents with antioxidant activities (Mohamed & El-Sayed, 2019).

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-pyridin-2-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-7-13(2)25(23-12)17-8-16(20-11-21-17)24-9-14(10-24)18(26)22-15-5-3-4-6-19-15/h3-8,11,14H,9-10H2,1-2H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOFQSMMYVNESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.